molecular formula C22H21N7O2S B2807670 4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide CAS No. 2034590-49-1

4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide

Cat. No. B2807670
CAS RN: 2034590-49-1
M. Wt: 447.52
InChI Key: GHLUWKGFRXRJMI-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C22H21N7O2S and its molecular weight is 447.52. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Drug Designing

The compound has been studied for its potential as an enzyme inhibitor. Nazir et al. (2018) found that similar indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides exhibited potent inhibitory effects against the urease enzyme. These molecules have been considered valuable in drug designing programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds with structures related to 4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide. Gadegoni & Manda (2013) synthesized novel compounds containing indole, 1,3,4-oxadiazole, and 1,2,4-triazole moieties, which showed antimicrobial activity against both Gram-positive and Gram-negative bacteria and demonstrated anti-inflammatory activity (Gadegoni & Manda, 2013). Similarly, Gomha & Riyadh (2011) created microwave-assisted novel compounds bearing indole moieties with reported antibacterial and antifungal activities (Gomha & Riyadh, 2011).

Antifungal and Antitubercular Potential

Other research has explored the compound's potential in antifungal and antitubercular applications. Tumosienė et al. (2012) synthesized azole derivatives from related compounds, showing good antibacterial activity against specific bacteria (Tumosienė et al., 2012). Purushotham & Poojary (2018) demonstrated the potential of a similar compound as an antitubercular agent by docking it against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018).

Antileishmanial Activity

Süleymanoğlu et al. (2017) studied 4-amino-1,2,4-triazole derivatives, structurally similar to the compound , for their antileishmanial activity. Theoretical calculations supported their potential as antileishmanial agents (Süleymanoğlu et al., 2017).

Other Biological Activities

The compound has also been studied for various other biological activities. For instance, Ceylan et al. (2014) synthesized hybrid molecules containing azole moieties and investigated their antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).

properties

IUPAC Name

4-(1H-indol-3-yl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2S/c30-20(7-3-4-15-12-24-18-6-2-1-5-17(15)18)23-9-10-29-13-19(26-28-29)22-25-21(27-31-22)16-8-11-32-14-16/h1-2,5-6,8,11-14,24H,3-4,7,9-10H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLUWKGFRXRJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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